molecular formula C14H14N2OS B11856490 Cyclohexanone, 2-(4-quinazolinylthio)- CAS No. 51239-48-6

Cyclohexanone, 2-(4-quinazolinylthio)-

Cat. No.: B11856490
CAS No.: 51239-48-6
M. Wt: 258.34 g/mol
InChI Key: TWLMCNULZJCCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(quinazolin-4-ylthio)cyclohexanone is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline moiety attached to a cyclohexanone ring via a sulfur atom, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinazolin-4-ylthio)cyclohexanone typically involves the reaction of quinazoline derivatives with cyclohexanone derivatives under specific conditions. One common method includes the use of a thiolation reaction, where a quinazoline derivative is reacted with a cyclohexanone derivative in the presence of a sulfur source such as thiourea or elemental sulfur. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(quinazolin-4-ylthio)cyclohexanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(quinazolin-4-ylthio)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 2-(quinazolin-4-ylthio)cyclohexanone involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit various enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-one: A closely related compound with similar biological activities but lacks the cyclohexanone ring.

    2-(quinazolin-4-ylthio)acetophenone: Another derivative with a different substituent on the quinazoline moiety.

    4-(quinazolin-4-ylthio)benzoic acid: Features a benzoic acid group instead of a cyclohexanone ring.

Uniqueness

2-(quinazolin-4-ylthio)cyclohexanone is unique due to the presence of both the quinazoline moiety and the cyclohexanone ring, which contribute to its distinct chemical properties and biological activities. The sulfur linkage also adds to its reactivity and potential for diverse chemical transformations .

Properties

CAS No.

51239-48-6

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

2-quinazolin-4-ylsulfanylcyclohexan-1-one

InChI

InChI=1S/C14H14N2OS/c17-12-7-3-4-8-13(12)18-14-10-5-1-2-6-11(10)15-9-16-14/h1-2,5-6,9,13H,3-4,7-8H2

InChI Key

TWLMCNULZJCCHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.